2-(2-Furyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-amino-4,5-di-(2-furyl)furan-3-carbonitrile with triethyl orthoacetate to form an ethoxyimine derivative. This intermediate is then subjected to various reagents such as phenyl hydrazine, p-fluorobenzylamine, and sodium hydrogen sulfide to yield the desired triazolo[1,5-C]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and automated synthesis equipment can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Furyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Evaluated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(2-Furyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound disrupts the kinase’s activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
2-(2-Furyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine stands out due to its unique combination of furan, thieno, triazolo, and pyrimidine rings. This structural complexity allows for diverse chemical modifications and a broad range of biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H10N4OS |
---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
4-(furan-2-yl)-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C13H10N4OS/c1-7-8(2)19-13-10(7)12-15-11(9-4-3-5-18-9)16-17(12)6-14-13/h3-6H,1-2H3 |
InChI Key |
HKMUDIPOYBHQHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=CO4)C |
Origin of Product |
United States |
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